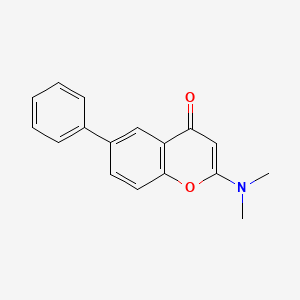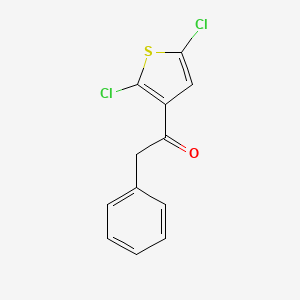
N-Heptyl-1-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Heptyl-1-naphthamide is an organic compound with the molecular formula C18H23NO It is a derivative of naphthamide, where a heptyl group is attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Heptyl-1-naphthamide typically involves the coupling of 1-naphthoic acid with heptylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N-Diisopropylethylamine (DIPEA) and propylphosphonic anhydride (T3P) in a solvent like tetrahydrofuran (THF) at room temperature for about 12 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-Heptyl-1-naphthamide can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoic acid derivatives, while reduction may produce naphthylamines.
Aplicaciones Científicas De Investigación
N-Heptyl-1-naphthamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mecanismo De Acción
The mechanism of action of N-Heptyl-1-naphthamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit monoamine oxidase (MAO) by binding to the enzyme’s active site, thereby preventing the breakdown of neurotransmitters such as serotonin and dopamine . This inhibition can lead to increased levels of these neurotransmitters in the brain, which may help alleviate symptoms of neurological disorders.
Comparación Con Compuestos Similares
Similar Compounds
- N-Methyl-1-naphthamide
- N-(1-Methylhexyl)-1-naphthamide
- N-(1-Phenylethyl)-1-naphthamide
- N-Butyl-1-naphthamide
- N-Cyclohexyl-1-naphthamide
- N-Dodecyl-1-naphthamide
Uniqueness
N-Heptyl-1-naphthamide is unique due to its specific heptyl group, which imparts distinct chemical and physical properties compared to other naphthamide derivatives
Propiedades
Número CAS |
303092-31-1 |
|---|---|
Fórmula molecular |
C18H23NO |
Peso molecular |
269.4 g/mol |
Nombre IUPAC |
N-heptylnaphthalene-1-carboxamide |
InChI |
InChI=1S/C18H23NO/c1-2-3-4-5-8-14-19-18(20)17-13-9-11-15-10-6-7-12-16(15)17/h6-7,9-13H,2-5,8,14H2,1H3,(H,19,20) |
Clave InChI |
FVOMEGYAIZUMMM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCNC(=O)C1=CC=CC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


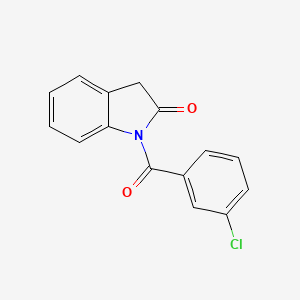

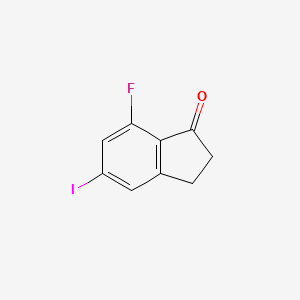
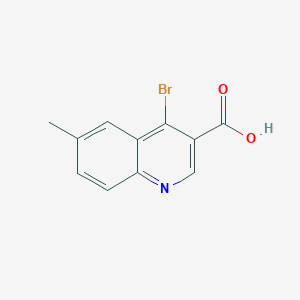
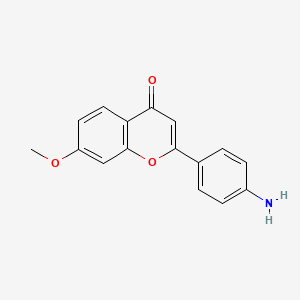
![1-Phenyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinolin-5(4H)-one](/img/structure/B15064661.png)

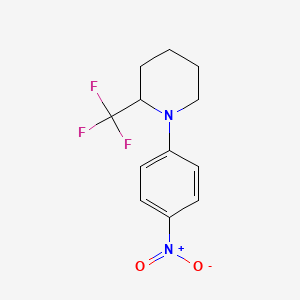

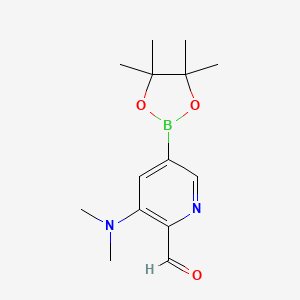
![(E)-N-[(4-Methoxyphenyl)methyl]-1-(naphthalen-2-yl)methanimine](/img/structure/B15064703.png)
![N-(1-Methyl-1-azaspiro[4.5]decan-4-yl)benzamide](/img/structure/B15064704.png)
